molecular formula C20H22N2O4S B5595832 (4aR*,7aS*)-1-(2-furoyl)-4-[(2E)-3-phenyl-2-propen-1-yl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(2-furoyl)-4-[(2E)-3-phenyl-2-propen-1-yl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5595832
M. Wt: 386.5 g/mol
InChI Key: CGHOKOBPJYQZPE-SDNFCERYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR*,7aS*)-1-(2-furoyl)-4-[(2E)-3-phenyl-2-propen-1-yl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.13002836 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds often focuses on their synthesis and the exploration of their structural properties. For example, the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles highlights the interest in developing new methods for creating complex molecules that could have various applications, including pharmacological activities (Kamal El‐dean et al., 2018) here.

Catalytic and Biological Activities

The exploration of the catalytic and biological activities of these compounds is a significant area of research. For instance, studies on metal complexes of N-rich aroylhydrazone demonstrate their potential in magnetism and catalytic activities, suggesting applications in chemical synthesis and material sciences (Sutradhar et al., 2019) here.

Antimicrobial and Antioxidant Properties

Some compounds within this chemical domain are investigated for their antimicrobial and antioxidant properties. Chalcones, pyrazolines, and aminopyrimidines have been studied for their antibacterial activity against various strains, indicating the potential for developing new therapeutic agents (Solankee et al., 2009) here.

Energetic Materials

The synthesis and energetic properties of new classes of energetic materials based on fused heterocycles, such as 1,2,3-triazolo[4,5-e]furazano[3,4-b]pyrazine 6-oxide, demonstrate the potential for creating insensitive energetic materials for various industrial and military applications (Thottempudi et al., 2014) here.

Properties

IUPAC Name

[(4aS,7aR)-6,6-dioxo-1-[(E)-3-phenylprop-2-enyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(19-9-5-13-26-19)22-12-11-21(17-14-27(24,25)15-18(17)22)10-4-8-16-6-2-1-3-7-16/h1-9,13,17-18H,10-12,14-15H2/b8-4+/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHOKOBPJYQZPE-SDNFCERYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1CC=CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1C/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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